2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,5-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-8-9-16(4)18(12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
1. Polymer Synthesis and Modification
A key application of compounds like 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is in the field of polymer synthesis and modification. Studies have demonstrated their use in the preparation of telechelic polymers by oxidative coupling polymerization, leading to products like alpha-omega-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) with applications in various industries (Wei, Challa, & Reedijk, 1991). Additionally, these compounds can be used to synthesize photosensitive and thermosetting polymers, offering high thermal stability and potential use in electronic applications (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
2. Electroactive Materials
Compounds like this compound are also valuable in the synthesis of electroactive materials. For example, electro-oxidative polymerization of related compounds can produce poly(2,6-dimethylphenylene sulphide) with semi-conductivity and electrochemical responsiveness, relevant for electronic device fabrication (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
3. Environmental Remediation
Interestingly, derivatives of this compound can also play a role in environmental remediation. Mycobacterium neoaurum B5-4, for instance, can degrade 2,6-dimethylphenol, a related compound, which is a monomer of plastic polyphenylene oxide, indicating potential for bioremediation of contaminated environments (Ji, Zhang, Liu, Zhu, & Yan, 2019).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-16(4)18(12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLFXONBAHELAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=C(C=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644792 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-86-4 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.